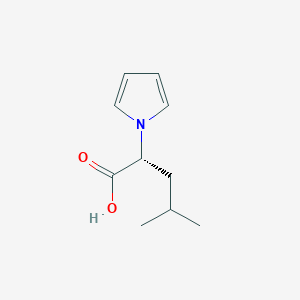
(R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is an organic compound that features a pyrrole ring attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the use of the Clauson-Kaas reaction, where 2,5-dimethoxytetrahydrofuran is reacted with primary amines to form pyrrole derivatives .
Industrial Production Methods
Industrial production of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(5-hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone: This compound has a similar pyrrole structure but with different functional groups.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another pyrrole derivative with distinct chemical properties.
Uniqueness
®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is unique due to its specific structural configuration and the presence of the pentanoic acid chain. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-4-methyl-2-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
CCIUIWFXXDCCOJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1C=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















